N-(4-chloro-2-methylphenyl)-2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetamide
Description
N-(4-chloro-2-methylphenyl)-2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetamide is a chloroacetamide derivative characterized by a complex substitution pattern. Its structure comprises:
- A 4-chloro-2-methylphenyl group attached to the acetamide nitrogen.
- A 2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino moiety linked to the carbonyl carbon.
This compound shares structural motifs with agrochemicals such as flufenacet (a herbicide with methylsulfonyl and trifluoromethyl groups) and alachlor (a chloroacetamide herbicide) .
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2F3N2O3S/c1-10-7-12(18)4-6-14(10)23-16(25)9-24(28(2,26)27)15-8-11(17(20,21)22)3-5-13(15)19/h3-8H,9H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIADIWSXDMKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-methylphenyl)-2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetamide, with the CAS number 343374-20-9, is a synthetic compound notable for its diverse biological activities. Its complex structure includes multiple functional groups that contribute to its pharmacological properties.
- Molecular Formula : C17H17Cl3N2O4S
- Molecular Weight : 451.75 g/mol
- Purity : Minimum 95% available from various suppliers .
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It has been shown to exhibit:
- Inhibition of Enzymatic Activity : The compound has demonstrated the ability to inhibit specific enzymes associated with bacterial virulence factors, particularly those involved in the Type III secretion system (T3SS) of pathogenic bacteria .
- Cytotoxicity : In studies involving cytotoxicity assays, it was found that the compound does not exhibit significant cytotoxic effects on mammalian cells at certain concentrations, indicating a selective action against bacterial cells while sparing host cells .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Type III Secretion System Inhibition :
- Comparative Studies :
- Mechanistic Insights :
Comparison with Similar Compounds
Key Observations:
- The target compound uniquely combines 2-chloro, 5-trifluoromethyl, and methylsulfonyl groups on the anilino ring, distinguishing it from analogs with methoxy or additional chloro substituents .
- The trifluoromethyl group enhances lipophilicity and metabolic stability, a feature shared with flufenacet .
Critical Analysis of Structural Variations
Impact of Chloro Substituents: The 2-chloro position on the anilino ring may enhance binding to enzyme active sites, as seen in sulfonylurea herbicides . Analogs with additional chloro groups (e.g., 2,4-diCl in CAS 343374-20-9) exhibit higher molecular weights but reduced solubility .
Role of Trifluoromethyl vs.
Methylsulfonyl as a Pharmacophore :
- This group enhances oxidative stability and resistance to enzymatic degradation, a trait critical for agrochemical longevity .
Q & A
Advanced Synthesis Optimization
Q: How can researchers optimize the synthesis of N-(4-chloro-2-methylphenyl)-2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetamide to improve yield and purity? A:
- Stepwise Functionalization : Prioritize coupling reactions between the chloro(methylsulfonyl)aniline and acetamide moieties under inert conditions. Use triethylamine as a base to neutralize HCl byproducts, as demonstrated in analogous acetamide syntheses .
- Solvent Selection : Dichloromethane or toluene is recommended for intermediates with low solubility, as these solvents facilitate slow crystallization for high-purity products .
- Catalyst Screening : Explore palladium-based catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved.
- Yield Challenges : Multi-step syntheses often suffer from low overall yields (e.g., 2–5% in related compounds). Address this via orthogonal protecting groups or flow-chemistry approaches to minimize intermediate isolation .
Structural Characterization and Data Contradictions
Q: How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound? A:
- Multi-Technique Validation : Cross-validate NMR chemical shifts with density functional theory (DFT) calculations. For crystallographic discrepancies, re-examine thermal ellipsoid models to account for dynamic disorder, as seen in N-(4-chlorophenyl)acetamide derivatives .
- Hydrogen Bonding Analysis : Use X-ray diffraction to identify intramolecular interactions (e.g., N–H⋯O bonds) that may explain unexpected stability or tautomeric forms .
- Dynamic NMR Studies : For flexible substituents (e.g., methylsulfonyl groups), perform variable-temperature NMR to detect conformational exchange broadening .
Substituent Effects on Physicochemical Properties
Q: How do electron-withdrawing groups (e.g., trifluoromethyl, chloro) influence the compound’s reactivity and crystal packing? A:
- Electron Density Modulation : The trifluoromethyl group reduces electron density at the anilino nitrogen, lowering nucleophilicity and altering hydrogen-bonding motifs. This is critical for designing coordination complexes or drug-target interactions .
- Crystal Packing Trends : Chloro and methyl substituents increase molecular planarity, as shown in N-(substituted-phenyl)acetamides, where dihedral angles between aromatic rings and acetamide groups range from 6–85° .
- Thermal Stability : Differential scanning calorimetry (DSC) of analogous compounds reveals that bulky substituents (e.g., methylsulfonyl) raise melting points by 20–40°C compared to unsubstituted derivatives .
Environmental Stability and Degradation Pathways
Q: What methodological approaches are recommended to assess the environmental stability of this compound under varying pH and light conditions? A:
- Photolysis Studies : Expose the compound to UV-Vis light (254–365 nm) in aqueous acetonitrile. Monitor degradation via LC-MS, focusing on sulfone group oxidation or C–N bond cleavage, as observed in chloroacetamide herbicides .
- Hydrolytic Pathways : Conduct accelerated stability testing at pH 3–10. Chloroacetamides typically undergo hydrolysis at pH > 8, forming carboxylic acids and chlorophenols .
- Soil Adsorption Experiments : Use batch equilibration methods with loam or clay soils. Correlate adsorption coefficients (Kd) with logP values (predicted ~3.5 for this compound) .
Structure-Activity Relationship (SAR) in Biological Systems
Q: How can researchers systematically evaluate the impact of structural modifications (e.g., methylsulfonyl vs. sulfonamide) on bioactivity? A:
- Pharmacophore Mapping : Replace the methylsulfonyl group with sulfonamide or carboxylic acid moieties. Test inhibition against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Crystallographic Docking : Resolve protein-ligand complexes to identify key interactions, such as halogen bonding between chloro substituents and threonine residues .
- Metabolic Profiling : Incubate derivatives with liver microsomes to compare oxidative metabolism rates. Methylsulfonyl groups often reduce CYP450-mediated degradation compared to methyl esters .
Analytical Method Development for Trace Quantification
Q: What chromatographic techniques are most suitable for quantifying trace impurities in this compound? A:
- HPLC-UV/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution). Monitor at 254 nm for chloroaromatic absorption.
- Impurity Profiling : Identify synthetic byproducts (e.g., unreacted anilines) via comparison with reference standards from N-(chlorophenyl)acetamide syntheses .
- LOQ Optimization : Achieve limits of quantification (LOQ) < 0.1% using high-resolution MS in SIM mode, as validated for structurally related agrochemicals .
Computational Modeling of Reactivity
Q: Which computational methods are effective for predicting the compound’s regioselectivity in electrophilic substitution reactions? A:
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level. Fukui indices predict electrophilic attack at the para position of the 4-chloro-2-methylphenyl group .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways for sulfonylation or acetylation .
- Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets, leveraging crystallographic data from analogous amides .
Scaling-Up Challenges in Multi-Step Syntheses
Q: What strategies mitigate scalability issues in the industrial-scale production of this compound? A:
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., amide coupling) to improve heat dissipation and reduce side reactions .
- Purification Optimization : Replace column chromatography with crystallization using ethanol/water mixtures, achieving >98% purity as validated for N-(chlorophenyl)acetamides .
- Green Chemistry Principles : Substitute POCl3 with polymer-supported reagents for phosphorylation steps to minimize waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
